molecular formula C15H17F3N2O4 B3042401 Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate CAS No. 610259-54-6

Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate

Cat. No.: B3042401
CAS No.: 610259-54-6
M. Wt: 346.3 g/mol
InChI Key: SKUZRYOWMDKTCE-UHFFFAOYSA-N
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Description

Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate (CAS: 610259-54-6) is a piperidine-based compound featuring a trifluoromethyl-substituted aromatic ring and an ethyl ester group. Its molecular formula is C₁₅H₁₇F₃N₂O₄, with a molecular weight of 346.3 g/mol . The structure comprises a piperidine ring substituted at the 3-position with an ethoxycarbonyl group and at the 1-position with a 2-nitro-4-(trifluoromethyl)phenyl moiety.

Key physicochemical properties include:

  • Purity: ≥95% (as reported by Combi-Blocks Inc.) .
  • Synthesis: While direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., sulfonyl- or chloro-substituted piperidine esters) are synthesized via nucleophilic substitution or condensation reactions under controlled pH conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O4/c1-2-24-14(21)10-4-3-7-19(9-10)12-6-5-11(15(16,17)18)8-13(12)20(22)23/h5-6,8,10H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUZRYOWMDKTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701161656
Record name Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610259-54-6
Record name Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610259-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate involves several steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the nitro and trifluoromethyl groups on the phenyl ring. The final step involves esterification to form the ethyl ester. The reaction conditions typically involve the use of organic solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Chemical Reactions Analysis

Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction with biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate and related piperidine derivatives:

Compound Name Molecular Formula Key Substituents Synthetic Route Applications/Notes Reference
This compound C₁₅H₁₇F₃N₂O₄ 2-Nitro, 4-CF₃-phenyl; 3-ethoxycarbonyl Likely via SNAr or condensation (exact method unspecified) Potential bioactive scaffold; limited commercial availability
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate C₁₄H₁₈ClNO₄S 4-Chlorophenylsulfonyl; 3-ethoxycarbonyl Reaction of 4-chlorobenzenesulfonyl chloride with ethyl piperidin-3-carboxylate Intermediate for sulfonamide-based drugs; synthesized in aqueous medium (pH 9–10)
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate C₁₄H₁₉N₂O₃ Cyclic amide; 2-oxo; 6-ethoxycarbonyl Hydrogenation of oxime intermediates using Raney nickel Studied for conformational analysis; yields isomers with distinct NMR profiles
Ethyl 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate C₁₅H₁₇F₃N₂O₄ 2-Nitro, 4-CF₃-phenyl; 4-ethoxycarbonyl Positional isomer of the target compound; synthetic route likely analogous Structural isomerism affects solubility and receptor binding
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate C₂₈H₃₁N₃O₄ Hydroxy, diphenyl, acetyl-piperidine substituents Multi-step condensation; crystal structure resolved via X-ray diffraction Antibacterial/antitumor activity demonstrated in related derivatives

Key Comparative Insights :

Positional Isomerism: The 3-carboxylate vs. 4-carboxylate configuration (e.g., ) influences steric and electronic properties, impacting pharmacokinetics .

Synthetic Complexity :

  • Hydrogenation steps (e.g., ) require precise control to avoid over-reduction, whereas sulfonylation (e.g., ) is pH-dependent and yields high-purity products. The target compound’s synthesis likely involves similar regioselective challenges.

Biological Relevance: Piperidine derivatives with acetyl or sulfonyl groups (e.g., ) show antibacterial/antitumor activity, suggesting the target compound could be optimized for similar applications.

Commercial Availability :

  • The target compound is listed as "discontinued" by CymitQuimica , whereas analogs like Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate (CAS: 291292-03-0) remain available through specialized suppliers .

Biological Activity

Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

This compound has the molecular formula C15H17F3N2O4C_{15}H_{17}F_3N_2O_4 and a CAS number of 610259-53-5. The compound features a trifluoromethyl group, which is known to enhance biological activity in various drug candidates.

PropertyValue
Molecular FormulaC15H17F3N2O4C_{15}H_{17}F_3N_2O_4
CAS Number610259-53-5
Hazard ClassificationIrritant

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, a study on piperidinol derivatives revealed promising anti-tuberculosis properties, with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL for various derivatives . Although specific data on this compound is limited, the structural similarities suggest potential antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group in phenolic compounds has been linked to increased potency against specific biological targets. For example, it was shown that the introduction of a trifluoromethyl group at the para position of the phenolic ring can enhance the inhibition of serotonin uptake by six-fold compared to non-fluorinated analogs . This suggests that this compound may also benefit from similar enhancements in biological activity.

Case Studies

  • Anti-Tuberculosis Activity : A study demonstrated that structurally related piperidinol compounds exhibited good anti-tuberculosis activity. The most active compounds were identified with MIC values as low as 1.4 μg/mL, indicating that modifications in the piperidine structure can lead to significant biological effects .
  • Neuropharmacological Effects : Compounds with similar piperidine scaffolds have been investigated for their effects on G protein-coupled receptors (GPCRs). These receptors are critical in various physiological processes and are often targeted in drug design . While specific studies on this compound are scarce, its structural characteristics suggest potential interactions with GPCRs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves multi-step processes, such as coupling piperidine derivatives with nitro-substituted aromatic precursors. For example, sulfonylation reactions (e.g., using sulfonyl chlorides) under alkaline conditions (pH 10–11) are common, with TLC monitoring (n-hexane/EtOAc mobile phase) . Purification often involves recrystallization from ethanol or ethyl acetate-water mixtures to isolate crystalline intermediates .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the piperidine ring conformation and substituent positions. Infrared Spectroscopy (IR) identifies functional groups like ester carbonyls (C=O stretch ~1700 cm⁻¹). Mass Spectrometry (MS) via Q Exactive Orbitrap instruments provides accurate molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

  • Methodological Answer : Initial screening includes anti-inflammatory (e.g., COX inhibition assays), analgesic (hot-plate test), and cytotoxicity assays (MTT assay on cancer cell lines). Structural analogs with nitro and trifluoromethyl groups have shown activity in similar assays, guiding target selection .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states. Coupled with cheminformatics, these methods identify optimal substituents for desired reactivity. For example, reaction path searches can minimize trial-and-error in modifying the nitro or trifluoromethyl groups .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer : Use orthogonal assays (e.g., enzyme-based vs. cell-based) to confirm target engagement. For instance, if a compound shows anti-inflammatory activity in vitro but not in vivo, pharmacokinetic studies (e.g., plasma stability, metabolite profiling) and molecular docking (to assess binding mode consistency) can clarify discrepancies .

Q. How does the stereochemistry of the piperidine ring influence biological activity?

  • Methodological Answer : X-ray crystallography reveals that bath or chair conformations of the piperidine ring affect hydrogen bonding (e.g., intramolecular N–H⋯O interactions) and target binding. Stereoselective synthesis (e.g., chiral catalysts) and comparative bioassays of enantiomers are critical for structure-activity relationship (SAR) studies .

Q. What experimental designs improve yield in large-scale synthesis while maintaining purity?

  • Methodological Answer : Optimize solvent systems (e.g., ethanol for solubility vs. ethyl acetate for crystallization) and catalyst loading (e.g., Bi(NO₃)₃·5H₂O at 10 mol% in ethanol). Process intensification methods, such as flow chemistry, reduce side reactions. Purity is monitored via HPLC with UV detection at λ = 254 nm .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate
Reactant of Route 2
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Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate

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